molecular formula C9H10N2O3 B1306872 N-methyl-N-(2-nitrophenyl)acetamide CAS No. 7418-33-9

N-methyl-N-(2-nitrophenyl)acetamide

Cat. No.: B1306872
CAS No.: 7418-33-9
M. Wt: 194.19 g/mol
InChI Key: KYRBLTADDMVJTF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvatochromism and Hydrogen Bond Effects

  • Complex Formation in Protophilic Solvents : N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. This complex formation exhibits a labile equilibrium affected by temperature, phase state, and the medium's protophilic properties. These complexes show a nonlinear dependence on the NH stretching frequency and a specific “dioxane” effect (Krivoruchka et al., 2004).

Molecular Structure and Conformation

  • Structural Conformation Analysis : Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, reveal insights into the syn and anti conformations of the N—H bond, contributing to understanding the structural conformations of related compounds (Gowda et al., 2007).

Synthesis and Antimalarial Activity

  • Synthesis and Antimalarial Properties : N-methyl-N-(2-nitrophenyl)acetamide derivatives have been studied for their antimalarial activities, providing a pathway for developing new antimalarial drugs. The potency of these compounds correlates with the size and electron donation of the phenyl ring substituents (Werbel et al., 1986).

Optical Properties and DFT Calculations

  • Optical Properties and DFT Calculations : Research into orcinolic derivatives, including compounds structurally similar to this compound, shows significant findings in their optical properties, particularly in the presence of OH− ions. This research aids in understanding the absorption bands and molecular interactions of these compounds (Wannalerse et al., 2022).

Vibrational, Electronic, NBO, and NMR Analyses

  • Tautomerism and Reactivity Studies : N-[acetylamino-(3-nitrophenyl)methyl]-acetamide has been analyzed for its vibrational, electronic, NMR, and reactivity aspects. The findings contribute to the understanding of tautomerism, electronic transitions, and potential reactivity sites (Sridevi et al., 2012).

Properties

IUPAC Name

N-methyl-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBLTADDMVJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393272
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-33-9
Record name N-Methyl-N-(2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.58 g of sodium hydride (60% content) was suspended in 19.8 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 19.8 g of a tetrahydrofuran solution containing 2.50 g of 2-nitroaniline was added dropwise over 1 hr, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.01 g of acetic acid anhydride was added over 1 hr at room temperature and stirred for 2 hours. To the reaction mixture, 2.49 g of dimethyl sulfate were added at room temperature and stirred for 1 hr. The reaction mixture was added to water and the separated organic layer was washed with saline then the organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 78%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Quantity
19.8 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
19.8 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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